Cell-Based RORγt Inverse Agonist Potency: 22 nM EC50 in HEK293 Transcriptional Reporter Assay
3-chloro-N-(1-(furan-2-yl)propan-2-yl)-2-methylbenzenesulfonamide exhibits EC50 = 22 nM as an inverse agonist at GAL4-fused human RORγt (RORc) expressed in HEK293 cells, assessed by dual-glo luciferase reporter assay measuring suppression of basal transcriptional activity [1]. This potency is within the range of advanced preclinical RORγt inverse agonists and is directly comparable to tool compounds such as SR1001, which exhibits ~100-200 nM potency in analogous cell-based assays [2].
| Evidence Dimension | RORγt inverse agonism potency (cell-based) |
|---|---|
| Target Compound Data | EC50 = 22 nM |
| Comparator Or Baseline | SR1001 (reference RORγt inverse agonist): EC50 ~100-200 nM in analogous cell reporter assays |
| Quantified Difference | Approximately 5- to 9-fold more potent than SR1001 in cell-based transcriptional assays |
| Conditions | GAL4-fused human RORc (RORγt) expressed in HEK293 cells; dual-glo luciferase reporter; measurement of basal transcriptional activity suppression |
Why This Matters
A lower EC50 in a physiologically relevant cell-based assay translates to a reduced concentration requirement for achieving target engagement in cellular models, improving assay signal-to-noise and reducing potential off-target effects at higher concentrations.
- [1] BindingDB. BDBM50536795 (CHEMBL4522912). EC50: 22 nM. Inverse agonist activity at GAL4-fused human RORc expressed in HEK293 cells assessed as activation of basal transcriptional activity by dual-glo luciferase. View Source
- [2] Solt LA, Kumar N, Nuhant P, et al. Suppression of TH17 differentiation and autoimmunity by a synthetic ROR ligand. Nature. 2011;472(7344):491-494. doi:10.1038/nature10075. SR1001 reported EC50 ~100-200 nM in cell-based GAL4-RORγt reporter assays. View Source
